molecular formula C27H27NO5 B4044399 2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE

2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE

Cat. No.: B4044399
M. Wt: 445.5 g/mol
InChI Key: KVGJOSCNHLEHNX-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its intricate structure, which includes multiple functional groups such as phenyl, oxo, and methoxyanilino groups

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE typically involves a multi-step process. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide. This reaction proceeds via a mechanochemical process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or halogenated compounds. These derivatives can exhibit different chemical and physical properties, making them useful for further applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present in the compound and their interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and derivatives with comparable structures, such as:

Uniqueness

What sets 2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 4-(2-methoxyanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-18-13-14-21(17-19(18)2)26(31)27(20-9-5-4-6-10-20)33-25(30)16-15-24(29)28-22-11-7-8-12-23(22)32-3/h4-14,17,27H,15-16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGJOSCNHLEHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CCC(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE
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2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE
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2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE
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2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE
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2-(3,4-DIMETHYLPHENYL)-2-OXO-1-PHENYLETHYL 4-(2-METHOXYANILINO)-4-OXOBUTANOATE

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